Fluorescein-PEG5-NHS ester

Bioconjugation Spacer length optimization Antibody labeling

Procurement is driven by the need for conjugate batch reproducibility and long-term stability. The single-length PEG5 spacer (Đ=1.0, MW 795.8) eliminates polydispersity, enabling stoichiometric control of fluorophore/protein ratios. The intermediate arm suppresses quenching without altering antigen-binding kinetics. Amide bond formation yields conjugates stable from pH 2.10–11.84, outperforming thiourea linkages. This reagent is water-soluble, precluding the use of denaturing organic co-solvents during labeling.

Molecular Formula C38H41N3O14S
Molecular Weight 795.8 g/mol
Cat. No. B11828659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-PEG5-NHS ester
Molecular FormulaC38H41N3O14S
Molecular Weight795.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
InChIInChI=1S/C38H41N3O14S/c42-25-2-5-29-31(22-25)53-32-23-26(43)3-6-30(32)38(29)28-4-1-24(21-27(28)36(47)54-38)40-37(56)39-10-12-49-14-16-51-18-20-52-19-17-50-15-13-48-11-9-35(46)55-41-33(44)7-8-34(41)45/h1-6,21-23,42-43H,7-20H2,(H2,39,40,56)
InChIKeySBHQUOCPGORZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein-PEG5-NHS Ester: Product Definition and Procurement-Relevant Baseline


Fluorescein-PEG5-NHS ester (CAS 2353409-62-6, MW 795.8 g/mol, C₃₈H₄₁N₃O₁₄S) is a homogeneous, single-defined-length heterobifunctional conjugate comprising a fluorescein fluorophore, a five-unit polyethylene glycol (PEG₅) spacer arm, and an N-hydroxysuccinimide (NHS) ester reactive terminus . It belongs to the class of amine-reactive fluorescent PEG linkers used for covalent labeling of antibodies, proteins, peptides, and amine-functionalized biomolecules through stable amide bond formation, and is also catalogued as a PEG-class PROTAC linker for targeted protein degrader synthesis [1]. Typical commercial specifications include ≥95% purity (HPLC), solubility in water, DMSO, DMF, dichloromethane, and acetonitrile, with recommended storage at −20°C protected from light and moisture .

Why Fluorescein-PEG5-NHS Ester Cannot Be Interchanged with Near-Analog PEG- or Non-PEG Fluorescein Labels


Substituting Fluorescein-PEG5-NHS ester with a shorter (PEG₄), longer (PEG₆), or entirely non-PEGylated NHS-fluorescein (5/6-FAM SE) alters three interdependent parameters critical to reproducible conjugate performance: (i) the physical spacer length separating the fluorophore from the biomolecule surface, which governs steric accessibility and degree of labeling ; (ii) the aqueous solubility and anti-aggregation character conferred by the PEG chain, where each ethylene glycol unit increment measurably shifts conjugate solubility and reduces non-specific binding [1]; and (iii) the chromatographic and hydrodynamic behavior of the final conjugate, which affects purification recovery, F/P ratio determination, and downstream assay reproducibility . Unlike the NHS-ester-to-FITC substitution, which changes the bond chemistry from amide to thiourea with a documented loss in linkage stability, varying only the PEG repeat number alters the conjugate's biophysical properties without changing the bond type—yet the consequences for quantitative assay performance are equally significant .

Quantitative Differentiation Evidence for Fluorescein-PEG5-NHS Ester Against Key Comparators


Spacer Arm Length: PEG₅ (~21.7 Å) Occupies a Defined Intermediate Position Between PEG₄ and PEG₆

The PEG₅ spacer arm in Fluorescein-PEG5-NHS ester provides a measured through-space distance of approximately 21.7 Å, based on the structurally analogous BS(PEG)₅ homobifunctional NHS ester crosslinker whose spacer arm is explicitly specified as 21.7 Å by the manufacturer . Extrapolating from the Thermo Scientific SM(PEG)ₙ series—where PEG₂ = 17.6 Å and PEG₁₂ = 53.3 Å, yielding ~3.57 Å per ethylene glycol unit—PEG₄ is estimated at ~24.7 Å (or ~29 Å for the EZ-Link NHS-PEG₄-Biotin construct that includes the biotin moiety) and PEG₆ at ~28.3–35.8 Å . By comparison, non-PEGylated NHS-fluorescein (5/6-FAM SE, MW 473.4) has a spacer length of effectively 0 Å beyond the succinimidyl ester carbonyl . The PEG₅ length is thus approximately 21.7 Å longer than the no-PEG variant, while being ~3.5 Å shorter than PEG₆ and ~3.5 Å longer than PEG₄ variants, placing it in an intermediate 'Goldilocks' range that balances steric relief with minimal perturbation to biomolecule hydrodynamic radius.

Bioconjugation Spacer length optimization Antibody labeling

Amide Bond Formation via NHS Ester Confers Superior Linkage Stability over FITC Thiourea Chemistry

Fluorescein-PEG5-NHS ester reacts with primary amines to form a stable amide bond, in contrast to fluorescein isothiocyanate (FITC), which forms a thiourea linkage. Thermo Fisher Scientific explicitly states that 'compared to FITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling' . A direct chemical stability study demonstrated that the simple amide bond (NHS-ester product) exhibits higher long-term stability than the thiourea bond (FITC product) when tested across pH 2.10, 7.46, and 11.84 [1]. Further, NHS esters are described as 'the preferred choice for protein conjugation because they form highly stable amide bonds between the dye or hapten and the protein'—a stability that is 'crucial as probes typically undergo a series of post-processing steps such as washing, permeabilization, fixation, and mounting' . The PEG₅ spacer in Fluorescein-PEG5-NHS ester adds no chemical instability to this already-superior amide linkage; it merely extends the physical distance between fluorophore and protein.

Conjugate stability Amine-reactive chemistry Fluorescein labeling

NHS Ester Hydrolysis Half-Life Defines Practical Conjugation pH and Temperature Windows

The NHS ester group in Fluorescein-PEG5-NHS ester, like all NHS esters, undergoes competing hydrolysis in aqueous buffer that progressively inactivates the reactive group. Quantitative hydrolysis half-life data for NHS esters in aqueous media are: at pH 7.0 and 0°C, t₁/₂ ≈ 4–5 hours; at pH 8.0 and 25°C, t₁/₂ ≈ 1 hour; at pH 8.6 and 4°C, t₁/₂ ≈ 10 minutes . A study on PEG-NHS esters specifically reported hydrolysis half-life exceeding 120 minutes at pH 7.4, but dropping below 9 minutes at pH 9.0 [1]. For the Evitachem-sourced Fluorescein-PEG5-NHS ester product page, the half-life for hydrolysis is explicitly stated as approximately 4 to 5 hours at pH 7.0, with significant acceleration at higher pH . These data define the practical operating envelope: conjugation at pH 7.2–8.0 and 0–4°C maximizes the amine-reactivity-to-hydrolysis ratio, while pH >8.5 leads to rapid NHS ester loss that directly competes with the desired labeling reaction.

Conjugation optimization NHS ester hydrolysis Reaction kinetics

Defined Single-Length PEG₅ Enables Reproducible Antibody Labeling Stoichiometry vs. Heterogeneous PEG Mixtures

Fluorescein-PEG5-NHS ester is a homogeneous, single-molecular-weight compound (MW 795.8 g/mol, dispersity Đ = 1.0) . This contrasts with traditional PEGylation reagents that contain heterogeneous mixtures of different PEG chain lengths, which introduce batch-to-batch variability in conjugate characterization . In a directly relevant application, DBCO-PEG5-NHS ester—sharing the identical PEG₅-NHS ester scaffold—achieved a degree of labeling of ~9.66 linker molecules per antibody when conjugated to IgG, as quantified by absorbance measurements following spin-column purification [1]. For general PEG-NHS ester antibody labeling, a 20-fold molar excess of reagent typically yields 4–6 linkers per antibody molecule; dilute protein solutions require greater molar excess to achieve the same incorporation level . The stoichiometric precision afforded by a defined PEG₅ length is underscored by the manufacturer specification that 'by contrast to typical PEG reagents that contain heterogeneous mixtures of different PEG chain lengths, this PEG reagent is a homogeneous compound of defined molecular weight and spacer arm length, providing greater precision in optimization and characterization of crosslinking applications' .

Degree of labeling Antibody conjugation Batch reproducibility

PEG₅ Spacer Confers Aqueous Solubility and Reduced Aggregation Propensity vs. Non-PEGylated NHS-Fluorescein

Fluorescein-PEG5-NHS ester incorporates a five-unit PEG spacer that confers aqueous solubility to the conjugate, in contrast to non-PEGylated NHS-fluorescein (5/6-FAM SE, MW 473.4) which is soluble only in organic solvents (DMF or DMSO) and requires organic co-solvent for aqueous reaction . The compound is explicitly listed as soluble in water, DMSO, DCM, DMF, and acetonitrile . The mechanistic basis for this advantage is well-established: 'PEG linker between NHS and fluorescein offers better water solubility, less steric hindrance, and enhanced stability' [1]. A direct commercial comparison for biotin-PEG₄-NHS vs. Sulfo-NHS-LC-Biotin demonstrated that antibodies labeled with the PEG-containing reagent show reduced aggregation in solution . For the Biotin-PEG5-NHS ester analog, the PEG₅ chain enables >90% retention of original protein activity after labeling, versus <70% for short-chain (non-PEG or minimal-PEG) biotinylation reagents—an effect attributed to the PEG₅ chain's 'antenna effect' that relieves steric occlusion of active sites [2]. While this specific activity-retention quantification is for the biotin analog, the PEG₅ scaffold's steric-relief mechanism transfers directly to Fluorescein-PEG5-NHS ester.

Aqueous solubility Protein aggregation Conjugate stability

Optimal Application Scenarios for Fluorescein-PEG5-NHS Ester Based on Quantitative Differentiation Evidence


Quantitative Antibody Labeling for Multiplexed Flow Cytometry and Spectral Imaging

Fluorescein-PEG5-NHS ester is the preferred choice when a defined, intermediate-length PEG spacer is required to achieve reproducible fluorophore-to-protein (F/P) ratios in antibody conjugates destined for quantitative fluorescence applications. The homogeneous PEG₅ scaffold (Đ = 1.0, MW 795.8) eliminates the ±n ethylene glycol ambiguity of heterogeneous PEG reagents, enabling stoichiometric calculations that directly predict conjugate brightness . The DBCO-PEG5-NHS analog has demonstrated ~9.66 linker molecules per antibody under optimized conditions, providing a benchmark for achievable labeling density [1]. The intermediate 21.7 Å spacer length provides sufficient steric relief to minimize fluorophore quenching while avoiding the excessive hydrodynamic radius increase associated with longer PEG chains (PEG₆ and above) that can alter antibody antigen-binding kinetics .

PROTAC Linker Synthesis Requiring Simultaneous Fluorescent Tracking and Defined Spacer Length

Fluorescein-PEG5-NHS ester is catalogued as a PEG-class PROTAC linker and can be incorporated into PROTAC degrader molecules where the fluorescein moiety enables real-time cellular tracking of the PROTAC construct [2]. The PEG₅ length occupies an intermediate position in the PROTAC linker design space: shorter than PEG₆-PEG₁₂ variants that may introduce excessive conformational entropy, yet longer than PEG₂-PEG₄ linkers that may restrict ternary complex formation between the E3 ligase, PROTAC, and target protein . The NHS ester terminus allows direct conjugation to amine-functionalized E3 ligase ligands or target-protein ligands under standard pH 7.2–8.0 conditions, with the hydrolysis half-life data (4–5 h at pH 7.0, 0°C) defining the practical reaction window .

Labeling of Aggregation-Prone or Low-Solubility Target Proteins

For membrane proteins, hydrophobic cytokines, or antibodies with limited solubility, Fluorescein-PEG5-NHS ester offers a critical advantage over non-PEGylated NHS-fluorescein (5/6-FAM SE): direct water solubility without the need for organic co-solvents (DMF or DMSO) that can denature sensitive protein targets . The PEG₅ spacer also reduces post-labeling aggregation, as demonstrated in comparative studies where PEG-containing NHS reagents produced less aggregation than short-chain alternatives . The Biotin-PEG5-NHS analog data showing >90% protein activity retention (vs. <70% for short-chain reagents) illustrates the steric-relief mechanism that preserves active-site integrity, a benefit that transfers to the fluorescein counterpart [3].

Long-Term Conjugate Stability Applications Requiring Amide Bond Durability

When the intended downstream use involves repeated wash steps, acidic elution buffers, fixation/permeabilization protocols, or long-term refrigerated storage of pre-labeled antibodies, Fluorescein-PEG5-NHS ester's amide bond chemistry provides superior stability over the thiourea bond formed by FITC . The amide linkage has been shown to withstand pH extremes from 2.10 to 11.84 with greater integrity than the thiourea bond [4]. This makes Fluorescein-PEG5-NHS ester the rational procurement choice for laboratories that prepare large batches of fluorescent antibodies for use across multiple experiments spanning weeks to months, where FITC-labeled antibodies may suffer progressive signal degradation.

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